1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-8-1-3-9(4-2-8)17-11(18)10(5-14-17)16-7-13-6-15-16/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLNYAGFPNOXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CN2)N3C=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Jensen’s Method for Pyrazolone Formation
Jensen’s classical approach, adapted for 4-chlorophenyl derivatives, involves condensing 4-chlorophenylhydrazine with ethyl acetoacetate in ethanol under reflux (Scheme 1). This yields 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one, a pyrazolone precursor. The reaction mechanism proceeds via nucleophilic attack of the hydrazine on the β-ketoester, followed by cyclization and dehydration. Crystallographic studies of analogous pyrazolones reveal planar pyrazole rings with dihedral angles of 8.35°–18.23° between substituents.
Reaction Conditions
Hydroxyl Group Retention and Modification
The 5-hydroxyl group in the target compound originates from the ketone oxygen in the pyrazolone intermediate. Reduction of the pyrazolone’s carbonyl group to a hydroxyl is achieved using lithium aluminum hydride (LiAlH4) in diethyl ether. For instance, (1,5-diphenyl-1H-pyrazol-3-yl)methanol derivatives are synthesized with 88% yield under similar conditions.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction of analogous compounds (e.g., 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles) confirms near-planar geometries, with twist angles between heterocyclic rings ranging from 3.71° to 9.98°. These structural insights suggest similar planarity for the target compound, stabilizing π-π interactions.
Alternative Synthetic Routes
One-Pot Cyclocondensation
A microwave-assisted approach condenses 4-chlorophenylhydrazine, triazole aldehydes, and β-ketoesters in ethanol with AlCl3 catalysis. This method reduces reaction times from hours to minutes (1–3 min at 500 W) and achieves yields comparable to conventional heating (85–90%).
Oxidative Functionalization
Oxidation of 4-amino derivatives using iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) converts amines to nitriles, which cyclize with thiosemicarbazide to form triazole rings. This route avoids halogenation steps but requires stringent temperature control (0–20°C).
Challenges and Optimization
- Regioselectivity: Competing substitution at C3/C5 positions necessitates directing groups (e.g., hydroxyl) or steric hindrance strategies.
- Hydroxyl Protection: Temporary protection of the 5-hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during bromination.
Chemical Reactions Analysis
Acid-Base Reactions and Protonation Behavior
The hydroxyl group (-OH) at the 5-position of the pyrazole ring exhibits pH-dependent deprotonation. In alkaline conditions (pH > 10), the compound forms water-soluble salts (e.g., potassium or sodium 1-(4-chlorophenyl)pyrazol-3-olate), which are critical intermediates in purification and derivatization processes . Acidification (pH 2–7) regenerates the neutral hydroxyl form, enabling crystallization in solvents like anisole or cyclopentyl methyl ether .
Key Data:
| Reaction Condition | Solvent System | Product Purity | Yield | Source |
|---|---|---|---|---|
| pH 6, 25°C | Anisole/H₂O | Polymorph I | 82% | |
| pH 4, 0°C | CPME/H₂O | Polymorph I | 77% |
Nucleophilic Substitution at the Triazole Moiety
The 1,2,4-triazole group undergoes regioselective alkylation and arylation. For example, reactions with benzyl chlorides or aryl diazonium salts yield derivatives with enhanced steric and electronic properties. Substitution occurs preferentially at the N1 position due to steric hindrance from the adjacent pyrazole ring .
Example Reaction:
Oxidation and Reduction Reactions
The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions (e.g., CrO₃/H₂SO₄), though this is less common due to competing decomposition. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bonds, altering bioactivity .
Condensation with Carbonyl Compounds
The compound reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol under basic conditions to form chalcone-like derivatives. This reaction exploits the active methylene group adjacent to the hydroxyl moiety .
Example:
Coordination Chemistry and Metal Complexation
The triazole and pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Complexation studies show enhanced antifungal activity in metal-adducted forms .
Notable Interaction:
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Cu(II) complexes exhibit π–π stacking with CYP51 enzyme residues (e.g., Tyr116, Tyr103), improving binding affinity () .
Esterification and Etherification
The hydroxyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or etherification with alkyl halides (e.g., methyl iodide). These modifications improve lipophilicity for pesticidal applications .
Example:
Biological Activity-Driven Reactions
The compound serves as a precursor in synthesizing agrochemicals like pyraclostrobin. Key steps include:
-
Coupling with Methoxyacrylate intermediates to form strobilurin analogs .
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Thiolation with CS₂/KOH to generate thioethers for antifungal screening .
Thermal and Photochemical Stability
-
Thermal Decomposition: Degrades above 250°C, releasing CO and Cl⁻ radicals.
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Photolysis: UV exposure (λ = 254 nm) induces C-Cl bond cleavage, forming quinone intermediates .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Primary Site | Application |
|---|---|---|---|
| Alkylation | R-X, Et₃N, EtOH | Triazole (N1) | Bioactivity modulation |
| Acid-Base | HCl/NaOH, H₂O | Pyrazole (-OH) | Purification |
| Oxidation | CrO₃/H₂SO₄ | Pyrazole (-OH) | Ketone synthesis |
| Metal Complexation | CuSO₄, MeOH | Triazole/Pyrazole | Antifungal agents |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it significant in pharmaceutical research:
1. Antifungal Activity
Research indicates that compounds with similar structures have demonstrated antifungal properties. The triazole moiety is particularly effective against various fungal pathogens by inhibiting ergosterol synthesis, a vital component of fungal cell membranes.
2. Antimicrobial Properties
Studies have shown that derivatives of triazole compounds possess broad-spectrum antimicrobial activities. The presence of the chlorophenyl group enhances the compound's efficacy against Gram-positive and Gram-negative bacteria .
3. Antioxidant Effects
The antioxidant potential of this compound has been evaluated in various studies, indicating its ability to scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .
Case Study 1: Antifungal Efficacy
A study published in Molecules assessed the antifungal activity of several triazole derivatives, including 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol. The results indicated significant inhibition of fungal growth in vitro against strains such as Candida albicans and Aspergillus niger. The compound was found to have a minimum inhibitory concentration comparable to established antifungal agents .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, researchers synthesized a series of triazole derivatives and evaluated their effectiveness against various bacterial strains. The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
Potential Applications
Given its promising biological activities, this compound has several potential applications:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of antifungal and antibacterial drugs. |
| Agriculture | Use as a fungicide to protect crops from fungal diseases. |
| Material Science | Exploration as a ligand in coordination chemistry for developing new materials. |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
- 1-(4-chlorophenyl)-4-(1H-1,2,3-triazol-1-yl)-1H-pyrazol-5-ol
Uniqueness
1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Biological Activity
1-(4-Chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article will explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 221.64 g/mol. The compound features a chlorophenyl group and a triazole ring, both of which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study on Pyrazole Derivatives : A study synthesized various pyrazole derivatives and tested them against bacterial strains such as E. coli and S. aureus. The results showed that some derivatives had potent antibacterial activity, indicating the potential of pyrazole-based compounds in treating infections .
- Fungicidal Properties : The triazole moiety is known for its antifungal properties. Compounds with similar structures have been shown to inhibit fungal growth by interfering with ergosterol biosynthesis .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented:
- In Vitro Studies : A series of pyrazole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds showed up to 85% inhibition at specific concentrations compared to standard anti-inflammatory drugs .
Anticancer Activity
The anticancer properties of this compound have also been explored:
- NCI Screening : Compounds derived from the pyrazole scaffold underwent screening by the National Cancer Institute (NCI) for antitumor activity. Several exhibited significant cytotoxic effects against various cancer cell lines, demonstrating broad-spectrum antitumor activity .
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A research team synthesized new analogs of pyrazole and evaluated their biological activities. Among the synthesized compounds, several demonstrated promising anti-inflammatory and antimicrobial properties. Notably, one compound achieved over 90% inhibition of bacterial growth at low concentrations .
Case Study 2: Structure–Activity Relationship (SAR)
An investigation into the structure–activity relationship of triazole-containing pyrazoles revealed that modifications in substituents significantly affected their biological activities. Compounds with electron-withdrawing groups exhibited enhanced antimicrobial efficacy compared to those with electron-donating groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized for higher yields?
- Methodology : A modified Jensen method (1959) is often employed for pyrazolone derivatives. For example, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one was synthesized via condensation of hydrazine derivatives with β-ketoesters in ethanol, yielding 84.5% after recrystallization . Optimize reaction time, temperature (e.g., reflux at 78°C), and stoichiometric ratios of reagents. Purity is confirmed via HPLC (≥95%) and melting point analysis .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For analogous pyrazolones, dihedral angles between the pyrazole ring and substituents (e.g., 18.23° for chlorophenyl) indicate conjugation and electron delocalization. Weak C–H⋯O and C–H⋯π interactions stabilize the lattice, as seen in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one . Refinement parameters (e.g., R factor < 0.08) ensure accuracy .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodology : Use FTIR to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR to confirm substituent positions, and mass spectrometry (HRMS) for molecular ion validation. Elemental analysis (C, H, N) should align with theoretical values (e.g., <0.3% deviation) .
Advanced Research Questions
Q. How do electronic effects of the 1,2,4-triazole substituent influence the compound’s reactivity or pharmacological activity compared to other heterocycles (e.g., imidazole)?
- Methodology : Perform comparative DFT calculations to analyze electron density distribution and frontier molecular orbitals (HOMO/LUMO). For example, triazole’s electron-withdrawing nature may reduce nucleophilicity at the pyrazole ring compared to imidazole derivatives. Pair with in vitro assays (e.g., enzyme inhibition) to correlate electronic properties with bioactivity .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazolone-triazole hybrids?
- Methodology : Address variability via:
- Dose-response studies : Test across a concentration gradient (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies.
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to normalize activity measurements across labs .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for target proteins (e.g., carbonic anhydrase)?
- Methodology :
- Docking studies : Use AutoDock Vina to predict binding poses of the compound in the active site of carbonic anhydrase IX (PDB: 3IAI). Focus on interactions like H-bonds with Thr199 or hydrophobic contacts with Val121 .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
